![molecular formula C13H9ClN2O2S2 B3035601 4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]thiomorpholine-3,5-dione CAS No. 338391-86-9](/img/structure/B3035601.png)
4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]thiomorpholine-3,5-dione
Overview
Description
The compound "4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]thiomorpholine-3,5-dione" is a derivative of thiazolidine-2,4-dione, which is a heterocyclic compound containing a thiazole ring fused with a morpholine ring and substituted with a chlorophenyl group. This compound is structurally related to various other compounds that have been synthesized and studied for their potential applications in medicine and materials science due to their interesting chemical and physical properties.
Synthesis Analysis
The synthesis of thiazolidine-2,4-dione derivatives often involves condensation reactions. For example, the synthesis of chlorophenylthiosemicarbazone hybrids was achieved by condensing chlorophenylthiosemicarbazides with formylphenyl 2-(2,4-dioxothiazolidin-5-yl/ylidene)acetates . Similarly, the synthesis of 5-(4-chlorobenzylidene)thiazolidine-2,4-dione (CTD) was performed using Claisen condensation . These methods could potentially be adapted for the synthesis of the compound , although the specific synthesis details for "this compound" are not provided in the data.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various spectroscopic techniques and single-crystal X-ray diffraction. For instance, the crystal and molecular structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was characterized, and its geometry was calculated using density functional theory (DFT) . The molecular structure of other derivatives, such as 2-(4-Chlorophenyl)-3-(phenylamino)-5-(thiophen-2-ylmethylidene)-3,5-dihydro-4H-imidazol-4-one, was also determined by single-crystal X-ray diffraction . These studies provide a basis for understanding the molecular structure of the compound .
Chemical Reactions Analysis
The chemical reactivity of thiazolidine-2,4-dione derivatives can be inferred from quantum chemical calculations and molecular docking studies. For example, the antibacterial activity of CTD and its potential as an alternative drug for the treatment of enteric fever was supported by molecular docking studies . Similarly, the antibacterial activity of thiazolidine-2,4-dione-based chlorophenylthiosemicarbazone hybrids was evaluated, suggesting different molecular mechanisms of action .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolidine-2,4-dione derivatives are often characterized by their spectroscopic data and theoretical calculations. The vibrational frequencies, molecular electrostatic potential, and frontier molecular orbitals of these compounds have been studied to understand their properties . The hyperpolarizability values indicate potential applications as non-linear optical (NLO) materials . Additionally, the antibacterial activities of these compounds have been assessed, with some showing promising results .
Scientific Research Applications
Molecular Structure and Characterization
Research involving compounds with thiazolyl and thiomorpholine moieties often focuses on their synthesis, structural characterization, and theoretical analysis. For example, a study detailed the synthesis and characterization of a related compound using spectroscopic techniques and single-crystal X-ray diffraction. Theoretical calculations, including density functional theory (DFT), were employed to understand the molecular geometry and electronic properties (Özdemir, Dinçer, & Cukurovalı, 2010). Such research underpins the fundamental understanding necessary for exploring the broader applications of these compounds in materials science or pharmaceuticals.
Synthetic Chemistry and Functionalization
The synthesis of novel compounds featuring thiazolyl and thiomorpholine rings has been an area of active research. Studies have developed methods for the efficient synthesis of these compounds, exploring their potential in creating diverse molecular architectures. This includes the development of differently functionalized cyclopentenediones and the exploration of their reactions with nucleophilic secondary and primary amines (Egorov, Khasanova, Gimalova, & Miftakhov, 2019). Such synthetic routes expand the toolkit available for medicinal chemistry and materials science, enabling the creation of molecules with tailored properties.
Antimicrobial and Antifungal Applications
Compounds with thiazole and thiomorpholine frameworks have been evaluated for their biological activities, including antimicrobial and antifungal effects. Research in this domain seeks to identify new therapeutic agents against a range of pathogens. For instance, analysis of spectroscopic, quantum chemical calculations, and molecular docking studies on a bioactive molecule with a thiazol moiety highlighted its antifungal and antibacterial effects, providing insights into its potential as a therapeutic agent (Viji, Revathi, Balachandran, Babiyana, Narayana, & Salian, 2020). These studies are crucial for the discovery and development of new drugs.
Future Directions
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives have been found to affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes , which may influence its bioavailability.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility of thiazole in various solvents suggests that the compound’s action may be influenced by the solvent environment .
properties
IUPAC Name |
4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]thiomorpholine-3,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O2S2/c14-9-3-1-8(2-4-9)10-5-20-13(15-10)16-11(17)6-19-7-12(16)18/h1-5H,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZTLJJDXJYDFEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)CS1)C2=NC(=CS2)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801193577 | |
Record name | 4-[4-(4-Chlorophenyl)-2-thiazolyl]-3,5-thiomorpholinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801193577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
338391-86-9 | |
Record name | 4-[4-(4-Chlorophenyl)-2-thiazolyl]-3,5-thiomorpholinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338391-86-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[4-(4-Chlorophenyl)-2-thiazolyl]-3,5-thiomorpholinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801193577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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